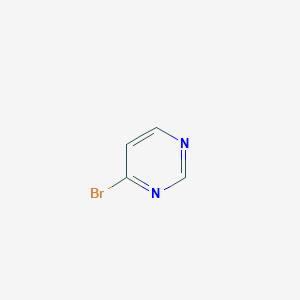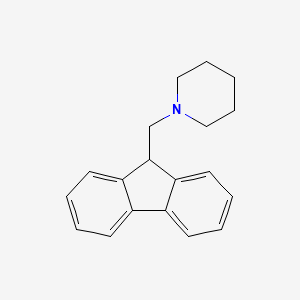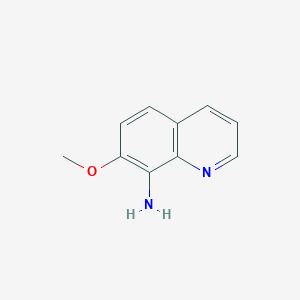
5-yodo-1-metil-1H-pirazol
Descripción general
Descripción
5-Iodo-1-methyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . These are compounds containing a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .
Synthesis Analysis
The synthesis of 5-iodo-1-methyl-1H-pyrazole involves a two-stage process . The first stage involves the reaction of 1-methyl-1H-pyrazole with (PMDETA)2 K2 Mg (CH2 SiMe3)4 at 0°C for 2 hours under an inert atmosphere . The second stage involves the reaction with iodine for 1 hour under an inert atmosphere . This reaction is regioselective .Molecular Structure Analysis
The molecular structure of 5-iodo-1-methyl-1H-pyrazole consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Chemical Reactions Analysis
Pyrazoles, including 5-iodo-1-methyl-1H-pyrazole, can undergo a variety of chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Additionally, a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-iodo-1-methyl-1H-pyrazole include a predicted boiling point of 281.8±25.0 °C and a predicted density of 1.94±0.1 g/cm3 . Its pKa is predicted to be 1.01±0.10 .Aplicaciones Científicas De Investigación
Química Medicinal: Propiedades Anticancerígenas
5-yodo-1-metil-1H-pirazol: se ha identificado como un compuesto valioso en química medicinal debido a sus posibles propiedades anticancerígenas. La investigación indica que los derivados del pirazol pueden inducir la apoptosis en las células cancerosas, lo que los convierte en un foco para el desarrollo de nuevos fármacos anticancerígenos .
Agroquímica: Actividad Herbicida
En el campo de la agroquímica, los derivados del pirazol se exploran por su actividad herbicida. La estructura de This compound permite la síntesis de compuestos que pueden dirigirse selectivamente e inhibir el crecimiento de las malas hierbas, contribuyendo a las estrategias de protección de los cultivos .
Química de Coordinación: Síntesis de Ligandos
Debido a su estructura única, This compound sirve como ligando en química de coordinación. Puede formar complejos con varios metales, que son útiles en catálisis y en la síntesis de marcos metal-orgánicos (MOF) .
Química Organometálica: Desarrollo de Catalizadores
En química organometálica, This compound se utiliza en el desarrollo de catalizadores. Estos catalizadores pueden mejorar la eficiencia de las reacciones químicas, incluidas las que se utilizan en la síntesis de productos farmacéuticos y productos químicos finos .
Descubrimiento de Fármacos: Funciones Farmacológicas
El grupo pirazol, incluido This compound, es conocido por sus diversas funciones farmacológicas. Se ha asociado con actividades antibacterianas, antiinflamatorias, analgésicas y anticonvulsivas, que son altamente relevantes en los procesos de descubrimiento de fármacos .
Química Verde: Métodos de Síntesis Sostenibles
This compound: también es significativo en la química verde, donde se utiliza en métodos de síntesis sostenibles. Estos métodos tienen como objetivo reducir el impacto ambiental de la producción química minimizando los residuos y evitando el uso de sustancias peligrosas .
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which include 5-iodo-1-methyl-1h-pyrazole, are used in the synthesis of various substances .
Mode of Action
Pyrazole derivatives are known to participate in various chemical reactions, but the specific interactions of 5-iodo-1-methyl-1H-pyrazole with its targets remain to be elucidated .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-iodo-1-methyl-1H-pyrazole. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . It is also advised to avoid breathing dust, fume, gas, mist, vapors, or spray of the compound .
Análisis Bioquímico
Biochemical Properties
5-Iodo-1-methyl-1H-pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The interaction between 5-iodo-1-methyl-1H-pyrazole and these biomolecules is primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and modulate enzyme activity .
Cellular Effects
The effects of 5-iodo-1-methyl-1H-pyrazole on cellular processes are diverse and significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 5-iodo-1-methyl-1H-pyrazole has been observed to alter the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 5-iodo-1-methyl-1H-pyrazole exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to downstream effects on metabolic pathways and cellular processes. Furthermore, 5-iodo-1-methyl-1H-pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-iodo-1-methyl-1H-pyrazole in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 5-iodo-1-methyl-1H-pyrazole, resulting in reduced efficacy and potential changes in its biochemical properties . Long-term studies in vitro and in vivo have demonstrated that the effects of 5-iodo-1-methyl-1H-pyrazole on cellular function can persist over extended periods, with sustained inhibition of target enzymes and altered gene expression profiles .
Dosage Effects in Animal Models
The effects of 5-iodo-1-methyl-1H-pyrazole vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, 5-iodo-1-methyl-1H-pyrazole can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the inhibition of essential metabolic enzymes. Threshold effects have also been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects .
Metabolic Pathways
5-Iodo-1-methyl-1H-pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes such as cytochrome P450, which play a crucial role in drug metabolism and detoxification . This inhibition can lead to altered metabolic flux and changes in metabolite levels, affecting overall cellular metabolism. Additionally, 5-iodo-1-methyl-1H-pyrazole can influence the activity of other metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle, further impacting cellular energy production and homeostasis .
Transport and Distribution
The transport and distribution of 5-iodo-1-methyl-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters and multidrug resistance proteins . Once inside the cell, 5-iodo-1-methyl-1H-pyrazole can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its lipophilicity and ability to cross biological membranes .
Subcellular Localization
The subcellular localization of 5-iodo-1-methyl-1H-pyrazole is an important determinant of its activity and function. This compound can localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a crucial role in directing 5-iodo-1-methyl-1H-pyrazole to these compartments. For example, the presence of nuclear localization signals can facilitate the transport of this compound into the nucleus, where it can interact with transcription factors and modulate gene expression .
Propiedades
IUPAC Name |
5-iodo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-4(5)2-3-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYWUQWCLZYCTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537246 | |
| Record name | 5-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34091-51-5 | |
| Record name | 5-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Iodo-1-methylpyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3H,5H-Pyrrolo[1,2-c]oxazol-5-one, tetrahydro-3,3-dimethyl-, (R)-](/img/structure/B1314313.png)











